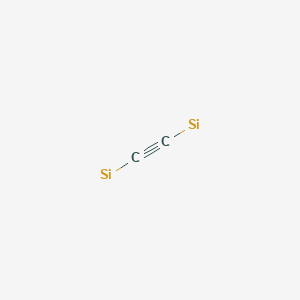![molecular formula C13H20O3Si B15132017 trimethoxy-[(E)-4-phenylbut-3-enyl]silane](/img/structure/B15132017.png)
trimethoxy-[(E)-4-phenylbut-3-enyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy(1-(4-vinylphenyl)ethyl)silane is an organosilicon compound with the molecular formula C13H20O3Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a silicon atom bonded to three methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethoxy(1-(4-vinylphenyl)ethyl)silane typically involves the reaction of 4-vinylphenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of trimethoxy(1-(4-vinylphenyl)ethyl)silane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum complexes, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy(1-(4-vinylphenyl)ethyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water or aqueous acids to form silanols.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds.
Polymerization: The vinyl group can participate in free radical polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) are commonly used.
Condensation: Catalysts such as acids or bases (e.g., sulfuric acid or sodium hydroxide) can be used to facilitate the reaction.
Polymerization: Free radical initiators (e.g., azobisisobutyronitrile) are used to initiate the polymerization of the vinyl group.
Major Products Formed
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane bonds, leading to the creation of siloxane polymers.
Polymerization: Formation of vinyl-containing polymers with unique mechanical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Trimethoxy(1-(4-vinylphenyl)ethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and surface modifiers.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor applications.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of adhesives, sealants, and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of trimethoxy(1-(4-vinylphenyl)ethyl)silane involves the hydrolysis of the methoxy groups to form silanols, which can then undergo condensation reactions to form siloxane bonds. The vinyl group can participate in polymerization reactions, leading to the formation of polymers with unique properties. The compound can interact with various molecular targets, such as hydroxyl groups on surfaces, enabling its use as a coupling agent and surface modifier.
Vergleich Mit ähnlichen Verbindungen
Trimethoxy(1-(4-vinylphenyl)ethyl)silane can be compared with other similar compounds, such as:
Trimethoxysilane: Lacks the vinyl and phenyl groups, making it less versatile in polymerization reactions.
Vinyltrimethoxysilane: Contains a vinyl group but lacks the phenyl group, limiting its applications in certain areas.
Phenyltrimethoxysilane: Contains a phenyl group but lacks the vinyl group, making it less suitable for polymerization reactions.
The unique combination of vinyl and phenyl groups in trimethoxy(1-(4-vinylphenyl)ethyl)silane makes it a versatile compound with a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C13H20O3Si |
|---|---|
Molekulargewicht |
252.38 g/mol |
IUPAC-Name |
trimethoxy-[(E)-4-phenylbut-3-enyl]silane |
InChI |
InChI=1S/C13H20O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3/b11-7+ |
InChI-Schlüssel |
SOUMBTQFYKZXPN-YRNVUSSQSA-N |
Isomerische SMILES |
CO[Si](CC/C=C/C1=CC=CC=C1)(OC)OC |
Kanonische SMILES |
CO[Si](CCC=CC1=CC=CC=C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




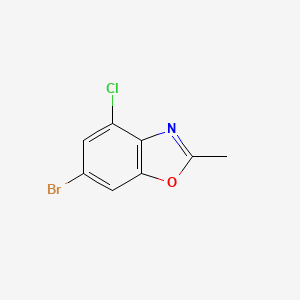
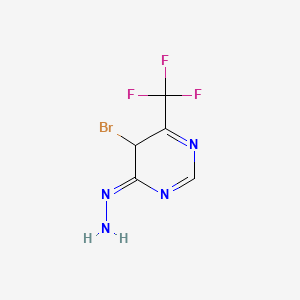
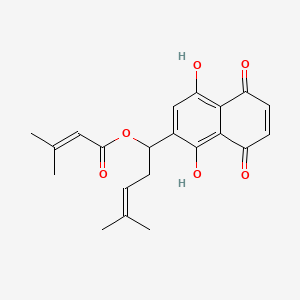
![5-Methylsulfanyl-3-propan-2-yl-3a,6-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15131969.png)
![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)
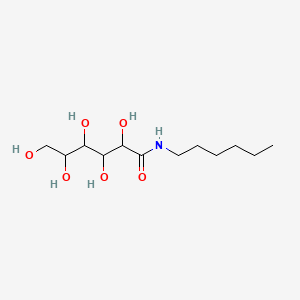

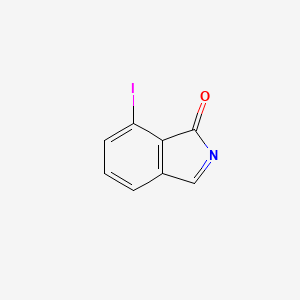
![Propanamide, 2,2-dimethyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15132011.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15132021.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate](/img/structure/B15132025.png)
